1-Amino-1-(2-chlorophenyl)acetone
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Overview
Description
1-Amino-1-(2-chlorophenyl)acetone is an organic compound with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of an amino group and a chlorophenyl group attached to an acetone backbone. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Amino-1-(2-chlorophenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent . Industrial production methods may involve similar steps but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
1-Amino-1-(2-chlorophenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(2-chlorophenyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It serves as a precursor for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-(2-chlorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(2-bromophenyl)acetone: Similar structure but with a bromine atom instead of chlorine.
1-Amino-1-(2-fluorophenyl)acetone: Contains a fluorine atom in place of chlorine.
1-Amino-1-(2-methylphenyl)acetone: Features a methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-amino-1-(2-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,11H2,1H3 |
InChI Key |
MHNVHPSLYWKAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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